テトラヒドロパパベリン

概要

説明

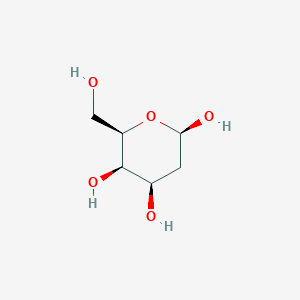

テトラヒドロパパベリンは、ケシ属の植物であるケシ(Papaver somniferum)から得られるベンジルイソキノリンアルカロイドです。これは、医療治療で使用される有名な血管拡張剤であるパパベリンの生合成における前駆体です。 テトラヒドロパパベリン自体も、アトラクリウムやシサトラクリウムなどの筋肉弛緩剤の生成において重要な役割を果たしています .

科学的研究の応用

Tetrahydropapaverine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various alkaloids and muscle relaxants.

Biology: It serves as a model compound for studying the biosynthesis of benzylisoquinoline alkaloids.

Medicine: It is a key intermediate in the production of muscle relaxants such as atracurium and cisatracurium.

作用機序

テトラヒドロパパベリンは、パパベリンの生合成における前駆体としての役割を通じて主にその効果を発揮します。パパベリンはホスホジエステラーゼ酵素を阻害し、平滑筋におけるサイクリックアデノシンモノホスフェート(cAMP)とサイクリックグアノシンモノホスフェート(cGMP)のレベルを上昇させます。 その結果、血管拡張と平滑筋の弛緩が起こります .

類似の化合物:

パパベリン: テトラヒドロパパベリンの直接誘導体であり、血管拡張剤として使用されます.

ノスカピン: 鎮咳作用を持つ別のベンジルイソキノリンアルカロイド.

コデイン: 鎮痛作用を持つアルカロイド.

独自性: テトラヒドロパパベリンは、パパベリンとアトラクリウムやシサトラクリウムなどの筋肉弛緩剤の両方の合成における前駆体としての役割を持つため、ユニークです。 さまざまな化学反応を起こす能力と、さまざまな分野における幅広い用途は、研究と産業の両方において貴重な化合物となっています .

生化学分析

Biochemical Properties

Tetrahydropapaverine plays a role in various biochemical reactions. It is produced through heterologous expression of two enzyme variants with activity on nonnative substrates . Through protein engineering, a variant of N-methylcoclaurine hydroxylase with activity on coclaurine has been developed, enabling de novo norreticuline biosynthesis . Similarly, a variant of scoulerine 9- -methyl- transferase capable of -methylating 1-benzylisoquinoline alkaloids at the 30 position has been developed, enabling de novo Tetrahydropapaverine biosynthesis .

Cellular Effects

It is known that metabolic engineering advances have enabled the production of natural products through heterologous expression of pathway enzymes in yeast .

Molecular Mechanism

The molecular mechanism of Tetrahydropapaverine involves its interaction with various enzymes. For instance, it interacts with N-methylcoclaurine hydroxylase and scoulerine 9- -methyl- transferase . These interactions enable the de novo biosynthesis of Tetrahydropapaverine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrahydropapaverine change over time. For example, strain engineering increased the concentration of biosynthesized Tetrahydropapaverine 600-fold to 121 µg/L .

Metabolic Pathways

Tetrahydropapaverine is involved in several metabolic pathways. It is produced through the heterologous expression of two enzyme variants with activity on nonnative substrates .

準備方法

合成ルートと反応条件: テトラヒドロパパベリンはいくつかの方法で合成することができます。一般的なアプローチの1つは、有機溶媒中でN-ブロモスクシンイミドを用いて前駆体化合物を臭素化する反応です。 この方法は、高い反応収率、簡便な操作、穏やかな反応条件が特徴です .

工業的生産方法: 工業的な設定では、テトラヒドロパパベリンは、硫黄元素を試薬として用いて1,2,3,4-テトラヒドロパパベリンを選択的に脱水素化することによって、しばしば製造されます。 このプロセスには、溶媒と硫黄の存在下で化合物を還流させ、続いて酸性化、抽出、結晶化を行って最終生成物を得る手順が含まれます .

化学反応の分析

反応の種類: テトラヒドロパパベリンは、以下のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

置換: 有機溶媒中のN-ブロモスクシンイミド.

主な生成物:

酸化: パパベリン.

置換: テトラヒドロパパベリンの臭素化誘導体.

4. 科学研究の応用

テトラヒドロパパベリンは、科学研究において幅広い用途があります。

類似化合物との比較

Papaverine: A direct derivative of tetrahydropapaverine, used as a vasodilator.

Noscapine: Another benzylisoquinoline alkaloid with antitussive properties.

Codeine: An alkaloid with analgesic properties.

Uniqueness: Tetrahydropapaverine is unique due to its role as a precursor in the synthesis of both papaverine and muscle relaxants like atracurium and cisatracurium. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

特性

IUPAC Name |

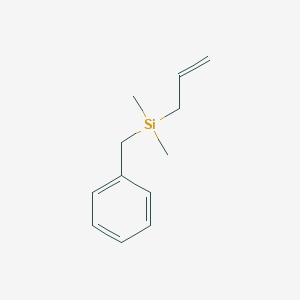

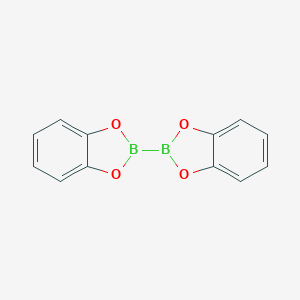

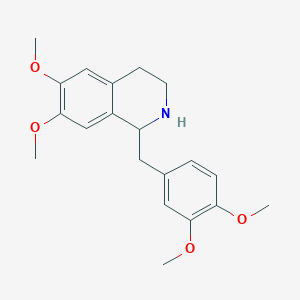

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWQTVWJNHKSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6429-04-5 (hydrochloride) | |

| Record name | Tetrahydropapaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701018689 | |

| Record name | (+/-)-N-Norlaudanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-31-2 | |

| Record name | (±)-Tetrahydropapaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropapaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-N-Norlaudanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetrahydropapaverine exert its muscle relaxant effects?

A1: While the exact mechanism is not fully elucidated, research suggests that THP, similar to its analog papaverine, might act as a phosphodiesterase inhibitor []. This inhibition leads to increased levels of cyclic nucleotides like cAMP, ultimately promoting smooth muscle relaxation [, ].

Q2: Does tetrahydropapaverine interact with opiate receptors?

A2: While THP itself doesn't show strong affinity for opiate receptors, certain derivatives demonstrate moderate affinity and analgesic effects. For instance, N-(1-butyl-4-phenyl-4-piperidinoyl) tetrahydropapaverine (BG 9) displays analgesic activity in mice and moderate opiate receptor affinity [].

Q3: Can tetrahydropapaverine affect mitochondrial function?

A3: Yes, THP has been shown to inhibit mitochondrial respiration by targeting Complex I of the electron transport chain, similar to the neurotoxin MPP+ [, ]. This effect on mitochondrial function could be relevant to its potential neurotoxicity.

Q4: What is the molecular formula and weight of tetrahydropapaverine?

A4: The molecular formula of tetrahydropapaverine is C20H25NO4, and its molecular weight is 343.42 g/mol.

Q5: Are there any available spectroscopic data for tetrahydropapaverine?

A5: Yes, spectroscopic data like 1H NMR and 13C NMR have been used to confirm the structure of THP and its derivatives [, , ]. Additionally, circular dichroism and optical rotatory dispersion have been utilized to study the stereochemistry of THP and related protoberberines [].

Q6: Have any QSAR studies been conducted on tetrahydropapaverine analogs?

A6: Yes, studies have explored the structure-activity relationships of THP analogs, particularly focusing on their antispasmodic activity. These studies suggest that varying the substituents on the piperazine ring can significantly influence potency [, ].

Q7: How do structural modifications of tetrahydropapaverine influence its antispasmodic activity?

A7: Research indicates that substituting the piperazine ring of THP with various groups, like carbamoyl or acetyl moieties, can significantly impact its antispasmodic activity. Electron-donating and electron-withdrawing groups, as well as their position on the benzene ring, play a role in modulating potency []. For example, N,N'-bis-[2-carbamoyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl]piperazine exhibits potent muscle relaxant properties [].

Q8: Does the stereochemistry of tetrahydropapaverine affect its biological activity?

A8: Studies on the biosynthesis of papaverine from THP highlight the significance of stereochemistry. The unnatural (+)-enantiomer of THP was converted to the unnatural (+)-laudanosine, indicating stereospecificity in the enzymatic pathways [].

Q9: What is known about the stability of tetrahydropapaverine in different conditions?

A9: While specific stability data for THP is limited in the provided research, its analog, cisatracurium besylate, which incorporates the THP moiety, is known to degrade spontaneously at physiological pH via Hofmann elimination []. This degradation pathway might offer insights into THP's stability.

Q10: What are the metabolic pathways of tetrahydropapaverine in vivo?

A10: Studies on cisatracurium besylate, which contains a THP moiety, show that it undergoes Hofmann elimination to laudanosine, followed by ester hydrolysis and further metabolism []. Laudanosine, in turn, can be N-demethylated to THP, indicating potential interconversion between these compounds [].

Q11: Does tetrahydropapaverine cross the blood-brain barrier?

A11: While direct evidence is limited in the provided papers, the structural similarity to its analog, papaverine, a known centrally acting muscle relaxant, suggests potential for blood-brain barrier penetration. Furthermore, the observed effects of THP and its derivatives on brain enzymes like monoamine oxidase support this possibility [, ].

Q12: What in vitro models are used to study the antispasmodic activity of tetrahydropapaverine and its analogs?

A12: Studies frequently employ freshly removed guinea pig ileum preparations to assess the antispasmodic activity of THP analogs. The ileum's response to the compounds is measured using a force displacement transducer connected to a physiograph, allowing for the determination of IC50 values [, ].

Q13: Has tetrahydropapaverine been investigated in animal models of disease?

A13: While direct studies on THP are limited in the provided research, its analog, papaverine, has been studied for its potential in reducing ethanol intake in rats [, ]. Although the in vivo studies did not show altered ethanol consumption with THP administration, they provide a basis for further investigation into its potential therapeutic applications.

Q14: What analytical methods are used to identify and quantify tetrahydropapaverine and its metabolites?

A14: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common technique employed to identify and quantify THP and related compounds in biological samples []. Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used in studies investigating the biosynthesis of THP and related alkaloids in opium poppy [, ].

Q15: Does tetrahydropapaverine interact with drug-metabolizing enzymes?

A15: Research suggests that THP might interact with drug-metabolizing enzymes. One study reported the inhibition of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) by THP in vitro, while papaverine, its O-methylated analog, stimulated these enzymes [, ]. These findings indicate a potential role of THP in modulating drug metabolism.

Q16: What are the key historical milestones in tetrahydropapaverine research?

A16: Early research in the 20th century established the basic chemical structure of THP and its relationship to other opium alkaloids like papaverine [, ]. Subsequent studies in the mid-20th century focused on its biosynthesis in Papaver somniferum, uncovering its role as a precursor to papaverine and other benzylisoquinoline alkaloids [, ]. More recently, research has explored THP's potential as a scaffold for developing novel therapeutics, particularly in the areas of muscle relaxants and analgesics [, , ].

Q17: What are the potential cross-disciplinary applications of tetrahydropapaverine research?

A17: The study of THP bridges various scientific disciplines, including organic chemistry, biochemistry, pharmacology, and medicinal chemistry. Understanding its biosynthetic pathway in opium poppy offers insights for metabolic engineering approaches to produce valuable alkaloids [, ]. Furthermore, investigating the structure-activity relationships of THP derivatives holds promise for developing novel pharmaceuticals with improved efficacy and safety profiles [, , ]. The interdisciplinary nature of THP research allows for a comprehensive understanding of its properties and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。